molecular formula C8H10ClNO2 B13569947 2-Ethylpyridine-4-carboxylic acid hydrochloride

2-Ethylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B13569947
M. Wt: 187.62 g/mol
InChI Key: BIDWTBANZKTOMJ-UHFFFAOYSA-N
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Description

2-Ethylpyridine-4-carboxylic acid hydrochloride is an organic chemical compound with the chemical formula C8H10NO2Cl. It is a heterocyclic aromatic compound commonly used in scientific experiments and research. This compound is known for its unique structure, which includes a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyridine-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process . Another method involves the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Ethylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-4-carboxylic acid hydrochloride
  • 2-Propylpyridine-4-carboxylic acid hydrochloride
  • 2-Butylpyridine-4-carboxylic acid hydrochloride

Comparison

2-Ethylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ethyl group at the 2-position and the carboxylic acid group at the 4-position.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-ethylpyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

BIDWTBANZKTOMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)O.Cl

Origin of Product

United States

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